Ganciclovir sodium

概要

説明

Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .

準備方法

Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .

化学反応の分析

Phosphorylation to Active Metabolites

Ganciclovir sodium undergoes sequential phosphorylation to form its active triphosphate derivative, which inhibits viral DNA replication.

-

Mechanism : Ganciclovir triphosphate competes with dATP for incorporation into viral DNA, leading to chain termination due to the absence of a 3′-hydroxyl group. This results in incomplete DNA strands and prevents replication .

Step 1: Formation of Triacetylganciclovir

-

Reactants : Diacetylguanine, triacetyl methoxyglycerol.

-

Catalyst : p-Toluenesulfonic acid.

-

Solvent : N,N-Dimethylformamide-methanol solution (1:2.5 v/v).

-

Conditions : 165–178°C for 4–6 hours.

Step 2: Hydrolysis to this compound

-

Reactants : Triacetylganciclovir.

-

Reagent : Sodium hydroxide in ethanol-water (2:1 v/v).

-

Conditions : Reflux at 60–65°C.

Key Observations:

-

Use of adsorbents (zeolite molecular sieve + HPD-600 resin) improves reaction efficiency by removing byproducts .

-

Comparative studies show methanol in Step 1 enhances yield by 30% versus non-methanol solvents .

Stability in Solution

This compound demonstrates stability under clinical storage conditions:

| Parameter | 0.8 mg/mL in 0.9% NaCl | 4.55 mg/mL in 0.9% NaCl |

|---|---|---|

| Degradation at 25°C | ≤5% over 21 days | ≤5% over 21 days |

| pH Stability | 10.8–11.2 | 10.8–11.2 |

| Container Compatibility | Polyolefin (Viaflo) and polyethylene (Ecoflac) bags |

DNA Polymerase Inhibition

Ganciclovir triphosphate exhibits selective inhibition of viral DNA polymerases:

-

Competitive Inhibition : Binds to the enzyme’s active site with 100-fold higher affinity for CMV polymerase than human DNA polymerase .

-

Chain Termination : Incorporation into DNA halts elongation, as demonstrated by UPLC-PDA studies showing 85–90% inhibition efficiency .

Degradation Pathways

While stable under recommended conditions, this compound degrades under extreme environments:

科学的研究の応用

Ganciclovir sodium is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of cytomegalovirus (CMV) infections . It is indicated for treating CMV retinitis in immunocompromised adults, including those with AIDS, and for preventing CMV disease in organ transplant recipients at risk for CMV diseases . CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV .

Scientific Research Applications

Ganciclovir is a synthetic purine nucleoside that is used as an antiviral agent . To exert its anti-CMV activity, ganciclovir is phosphorylated first to the monophosphate form by a CMV-encoded protein kinase, then to the di- and triphosphate forms by cellular kinases . Ganciclovir triphosphate concentrations may be 100-fold greater in CMV-infected than in uninfected cells, indicating preferential phosphorylation in infected cells . Ganciclovir triphosphate inhibits viral DNA synthesis by competitive inhibition of viral DNA polymerases and incorporation into viral DNA, resulting in the termination of viral DNA elongation .

Clinical Studies and Trials

- CMV Retinitis Treatment Ganciclovir is used for the treatment of CMV retinitis in immunocompromised adult patients, including those with AIDS . A study comparing foscarnet, ganciclovir, and combination therapy found that combination therapy was the most effective for controlling CMV retinitis in patients with AIDS whose retinitis had relapsed . The median times to retinitis progression were 1.3 months for the foscarnet group, 2.0 months for the ganciclovir group, and 4.3 months for the combination therapy group (P<.001) .

- Prevention of CMV Disease in Transplant Recipients Ganciclovir is also indicated for the prevention of CMV disease in adult transplant recipients at risk for CMV disease .

Data Table

作用機序

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .

類似化合物との比較

Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.

Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.

Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.

Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus

Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .

生物活性

Ganciclovir sodium is an acyclic guanosine analog primarily utilized as an antiviral agent against cytomegalovirus (CMV) and other herpes viruses. Its biological activity stems from its ability to inhibit viral DNA synthesis, making it a critical therapeutic option in immunocompromised patients, particularly those undergoing organ transplantation or suffering from HIV/AIDS.

This compound is phosphorylated by viral and cellular kinases to its active form, ganciclovir triphosphate (GCV-TP). This active form selectively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation. The phosphorylation process occurs preferentially in virus-infected cells, which enhances the drug's selectivity and efficacy against CMV and herpes simplex viruses (HSV) .

In Vitro and In Vivo Efficacy

This compound exhibits significant antiviral activity against various strains of herpes viruses. The following table summarizes its inhibitory concentrations against different viruses:

| Virus | IC50 (μM) |

|---|---|

| Cytomegalovirus (CMV) | 2.15 |

| Herpes Simplex Virus Type 1 | 0.2 |

| Herpes Simplex Virus Type 2 | 0.4 |

| Feline Herpesvirus Type 1 | 5.2 |

| Adenovirus Serotype 1 | 2.0 |

The IC50 values indicate the concentration required to inhibit viral replication by 50%. Ganciclovir's potency against CMV is notably higher than that of acyclovir, another antiviral agent, which has an IC50 of approximately 72 μM against CMV .

Clinical Applications

This compound is primarily indicated for:

- Treatment of CMV infections : Particularly in patients with compromised immune systems.

- Prevention of CMV disease : In solid organ transplant recipients.

- Management of CMV retinitis : Especially in patients with AIDS .

Case Studies

- Retrospective Study on Pediatric Liver Transplant Recipients :

- Combination Therapy for CMV Retinitis :

- Anti-inflammatory Effects :

Stability and Formulation

The stability of this compound in various formulations has been extensively studied:

- In Sodium Chloride Solutions : Ganciclovir maintains stability for at least five days when prepared in either 0.9% sodium chloride or 5% dextrose solutions, with minimal degradation observed .

- Storage Conditions : It remains stable under various temperature conditions (room temperature, refrigeration) for extended periods, which is crucial for clinical settings where drug preparation may be delayed .

特性

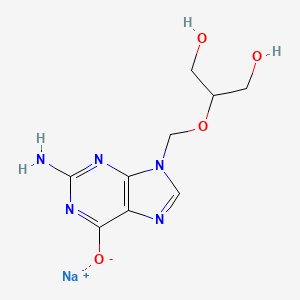

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。